![molecular formula C14H7F3N2O2S B1426012 3-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzonitrile CAS No. 1357147-52-4](/img/structure/B1426012.png)
3-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzonitrile
Overview
Description
3-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzonitrile is an organic compound with the molecular formula C14H7F3N2O2S. It is characterized by the presence of a nitro group, a trifluoromethyl group, and a benzonitrile moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzonitrile typically involves the reaction of 3-(trifluoromethyl)thiophenol with 3-nitrobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-amino-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzonitrile.
Reduction: Formation of 3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Unfortunately, the provided search results contain limited information regarding the applications of the compound "3-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzonitrile." The search results do, however, provide some basic information about the compound and related compounds.
Basic Information
- This compound: This chemical compound is identified by the CAS number 1357147-52-4 and has a molecular formula of C14H7F3N2O2S . It has a molecular weight of 324.28 g/mol and a purity of 90% .
- 3-Nitro-4-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbaldehyde: This similar compound has the molecular formula C14H8F3NO3S and a molecular weight of 327.28 g/mol . Synonyms include 3-Nitro-4-((3-(trifluoromethyl)phenyl)thio)benzaldehyde and 3-nitro-4-[3-(trifluoromethyl)phenyl]sulfanylbenzaldehyde .
Related Research Areas
While direct applications for "this compound" are not detailed, the search results suggest some possible areas of research based on related compounds:
- Cosmetics: Experimental design techniques are used to optimize the formulation and development of stable, safe, and effective cosmetic products .
- Pharmaceuticals: Trifluoromethyl groups are present in FDA-approved drugs used to treat conditions such as panic disorder and obsessive-compulsive disorder .
- Chemical Research: Nitro compounds may be useful as starting points for the production of a variety of different materials, such as leather softeners and insecticides .
Mechanism of Action
The mechanism of action of 3-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-4-(trifluoromethyl)phenol
- 3-(Trifluoromethyl)benzonitrile
- 4-Nitro-3-(trifluoromethyl)phenol
Uniqueness
3-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzonitrile is unique due to the presence of both a nitro group and a trifluoromethyl group, which impart distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various research applications .
Biological Activity
3-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzonitrile (CAS Number: 1357147-52-4) is a compound with potential applications in medicinal chemistry, particularly in the development of anticancer agents and insecticides. This article examines its biological activity based on available literature, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H7F3N2O2S
- Molecular Weight : 320.27 g/mol
- IUPAC Name : this compound
- Physical Form : Solid, with a purity of approximately 90% .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
A notable study reported that compounds with similar structural motifs exhibited IC50 values in the micromolar range against human cancer cell lines, indicating their potential as effective anticancer agents. For example:
- Compound A : IC50 = 25.72 ± 3.95 μM against MCF cell lines.
- Compound B : IC50 = 45.2 ± 13.0 μM against U87 glioblastoma cells .
The mechanisms through which these compounds exert their effects include:
- Apoptosis Induction : Flow cytometry analyses have shown that certain derivatives can accelerate apoptosis in cancer cells.
- Inhibition of Key Enzymes : Some studies indicate that these compounds may inhibit specific kinases involved in cancer progression, such as VEGFR-2.
- Cell Cycle Arrest : Compounds have been shown to cause cell cycle arrest at various phases, contributing to their antitumor effects .
Insecticidal Activity
In addition to their anticancer properties, derivatives of this compound class have been explored for their insecticidal activity. The sulfanyl group is crucial for enhancing the biological activity against pests:
- Efficacy : Certain derivatives have been reported to exhibit excellent soil treatment activity as insecticides and acaricides.
- Mechanism : The action often involves disrupting the normal physiological functions of insects, leading to mortality or reduced reproduction rates .
Research Findings and Case Studies
Study | Compound | Activity | IC50 Value | Notes |
---|---|---|---|---|
Study A | Derivative A | Anticancer | 25.72 μM | Induces apoptosis in MCF cells |
Study B | Derivative B | Anticancer | 45.2 μM | Effective against U87 glioblastoma |
Study C | Insecticide Variant | Insecticidal | N/A | High efficacy in soil treatment |
Properties
IUPAC Name |
3-nitro-4-[3-(trifluoromethyl)phenyl]sulfanylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3N2O2S/c15-14(16,17)10-2-1-3-11(7-10)22-13-5-4-9(8-18)6-12(13)19(20)21/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVOYLWVOIUTTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=C(C=C(C=C2)C#N)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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